molecular formula C19H20N2O3 B1667084 Bindarit CAS No. 130641-38-2

Bindarit

Cat. No.: B1667084
CAS No.: 130641-38-2
M. Wt: 324.4 g/mol
InChI Key: MTHORRSSURHQPZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bindarit primarily targets the Fatty Acid Binding Protein 4 (FABP4) . FABP4 is a lipid chaperone that couples intracellular lipid mediators to their biological targets and signaling pathways . It also targets the Nuclear Factor-κB (NF-κB) signaling pathway .

Mode of Action

This compound interacts with its targets in a unique way. It differentially regulates the release of Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1) , enhancing the release of IL-8 and reducing that of MCP-1 . This effect specifically requires a functional interaction between this compound and FABP4 . This compound can directly interact with FABP4 by increasing its expression and nuclear localization . This impacts on Peroxisome Proliferator-Activated Receptor γ (PPARγ) and LPS-dependent kinase signaling .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the NF-κB pathway, involving a reduction of IκBα and p65 phosphorylation, a reduced activation of NF-κB dimers, and a subsequently reduced nuclear translocation and DNA binding . It also impacts the PPARγ and LPS-dependent kinase signaling pathways .

Pharmacokinetics

It has been shown to be safe and particularly effective in the treatment of several experimental inflammatory and autoimmune disorders .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It suppresses inflammatory monocyte infiltration and alters macrophage properties . It also shows antiproliferative, antimetastatic, and antitumor effects in vivo .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in the presence of lipopolysaccharide (LPS), this compound exerts its immunoregulatory activity in human monocytic cells . .

Biochemical Analysis

Biochemical Properties

Bindarit interacts with various biomolecules, playing a significant role in biochemical reactions. It specifically interacts with fatty acid binding protein 4 (FABP4), a lipid chaperone that couples intracellular lipid mediators to their biological targets and signaling pathways . This interaction influences the release of interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1), enhancing the release of IL-8 and reducing that of MCP-1 .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to inhibit human coronary artery smooth muscle cell proliferation and migration .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the classical NFκB pathway, involving a reduction of IκBα and p65 phosphorylation, a reduced activation of NFκB dimers, and a subsequently reduced nuclear translocation and DNA binding . This results in the downregulation of MCP-1 and IL-12β/p40 expression .

Temporal Effects in Laboratory Settings

This compound has shown to repress CCL2 expression by cultured NVU cells as well as brain and spinal cord tissue in vivo . It also significantly modified the course and severity of clinical EAE, diminished the incidence and onset of disease, and evidenced signs of disease reversal .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce neointima formation in both non-hyperlipidaemic and hyperlipidaemic conditions . The dosage effects vary, with different dosages showing different levels of efficacy in reducing neointima formation .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. A study has shown that this compound can be delivered into the interior of atherosclerotic plaques through a yeast-derived microcapsule mediated biomimetic approach .

Subcellular Localization

This compound can directly interact with FABP4 by increasing its expression and nuclear localization, thus impacting on peroxisome proliferator-activated receptor γ (PPARγ) and LPS-dependent kinase signaling . This suggests that this compound may be localized in the nucleus of the cell where it can interact with these proteins and influence their activity .

Chemical Reactions Analysis

Types of Reactions

Bindarit undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bindarit has a wide range of scientific research applications:

Properties

IUPAC Name

2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-19(2,18(22)23)24-13-16-15-10-6-7-11-17(15)21(20-16)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHORRSSURHQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OCC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156660
Record name Bindarit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130641-38-2
Record name Bindarit [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130641382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bindarit
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12739
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bindarit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BINDARIT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQ11LH711M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Ethyl-2-hydroxyisobutyrate (18.5 g, 140 mmol, 1.2 eq.), toluene (100 mL) and DMF (20 mL) were placed in a three-necked flask fitted with a mechanical stirrer and a reflux condenser under an inert atmosphere. A dispersion of 60% NaH (5.6 g, 140 mmol, 1.2 eq.) was added to the mixture in portions over a period of approximately 1.5 hours. A solution of 1-benzyl-3-chloromethyl-1H-indazole (30 g, 117 mmol, 1 eq.) in toluene (90 mL) and DMF (60 mL) was then added dropwise. The reaction mixture was heated to approximately 90° C. and kept at that temperature until the reaction was complete (checked by TLC, approximately 10 hours). After cooling to room temperature the mixture was washed with acidified water and water. The organic phase was concentrated under reduced pressure and the oily residue obtained was treated with 10 M NaOH (36 mL) at reflux temperature for at least 3 hours. The product, which was precipitated out by the addition of concentrated HCl, was filtered and dried. Yield: 32.3 g of white solid (85%).
Quantity
18.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
36 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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